molecular formula C22H30N6O2 B2989604 3-Methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione CAS No. 887030-40-2

3-Methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione

Cat. No. B2989604
CAS RN: 887030-40-2
M. Wt: 410.522
InChI Key: NLVXLTFJNBYOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. It is also known as MPP+. The chemical structure of MPP+ is similar to that of dopamine, a neurotransmitter that plays a crucial role in the brain's reward system. MPP+ is widely used in scientific research to investigate the mechanisms of neurodegenerative diseases like Parkinson's disease.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties Further studies into derivatives of 3-Methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione have unveiled their potential as analgesic and anti-inflammatory agents. New derivatives with terminal carboxylic, ester, or amide moieties have demonstrated significant analgesic activity, with some compounds showing more potency than reference drugs in in vivo models. This suggests their utility in developing new pain management and anti-inflammatory medications (Zygmunt et al., 2015).

Antimicrobial Activity The compound's derivatives have also shown antimicrobial potential. Structural characterization and antimicrobial activity assessment of derivatives like 2-(3-(4-phenylpiperazin-1-yl)propyl) isoindoline-1,3-dione have indicated effectiveness against microbial strains such as S. aureus and C. albicans. This opens the door for the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Ghabbour et al., 2016).

Kinase Inhibition and Anticancer Activity In the realm of cancer research, the structural optimization of 3-Methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione derivatives to target EGFR mutations presents a promising avenue. These mutations are often involved in non-small-cell lung cancer (NSCLC), and finding compounds that effectively inhibit EGFR-activating and resistance mutations could significantly advance cancer treatment. Compounds showing in vitro antitumor potency and in vivo anti-NSCLC activity underscore the potential of these derivatives in oncology (Yang et al., 2012).

properties

IUPAC Name

3-methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-3-11-26-13-15-27(16-14-26)21-23-19-18(20(29)24-22(30)25(19)2)28(21)12-7-10-17-8-5-4-6-9-17/h4-6,8-9H,3,7,10-16H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVXLTFJNBYOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-7-(3-phenylpropyl)-8-(4-propylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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